
2-Hydroxyalmotriptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyalmotriptan is a chemical compound with the molecular formula C17H25N3O3S and a molecular weight of 351.46 g/mol . It is a derivative of almotriptan, which is a selective serotonin receptor agonist used primarily in the treatment of migraines . The compound is characterized by its high affinity for serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyalmotriptan involves multiple steps, starting from the parent compound almotriptan. The process typically includes the hydroxylation of almotriptan under controlled conditions to introduce the hydroxyl group at the desired position on the indole ring . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include the preparation of intermediates, purification, and quality control to ensure the final product meets stringent specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyalmotriptan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxyalmotriptan has a wide range of applications in scientific research:
Mechanism of Action
2-Hydroxyalmotriptan exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound also inhibits the release of certain neurotransmitters that contribute to pain and inflammation .
Comparison with Similar Compounds
Almotriptan: The parent compound, used for treating migraines.
Sumatriptan: Another triptan drug with similar efficacy but different side effect profiles.
Rizatriptan: Known for its rapid onset of action in treating migraines.
Uniqueness: 2-Hydroxyalmotriptan is unique due to its specific hydroxylation, which may confer distinct pharmacological properties and interactions with serotonin receptors compared to its parent compound and other triptans .
Properties
Molecular Formula |
C17H25N3O3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)10-7-14-15-11-13(5-6-16(15)18-17(14)21)12-24(22,23)20-8-3-4-9-20/h5-6,11,18,21H,3-4,7-10,12H2,1-2H3 |
InChI Key |
WOKGJBXGULUOGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
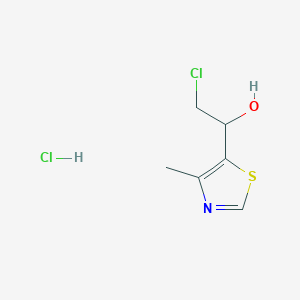
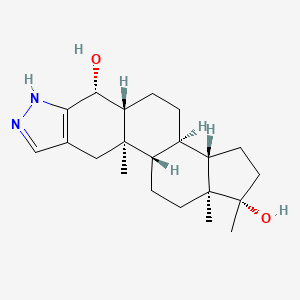
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
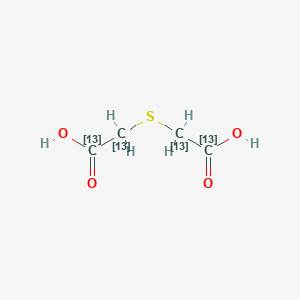
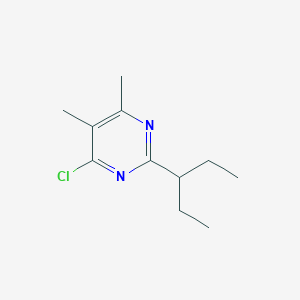
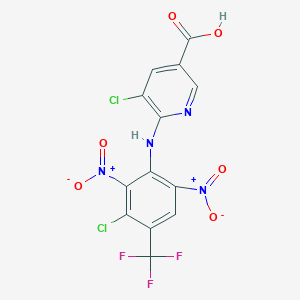

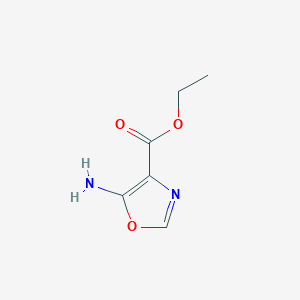
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
